3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide
Description
3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide is a hydrazone derivative synthesized via Schiff-base condensation between 3-hydroxybenzhydrazide and 4-methylbenzaldehyde. This compound belongs to the benzohydrazide family, which is renowned for its biological activities (e.g., antimicrobial, antioxidant) and versatility in coordination chemistry . The molecule features a hydroxyl group (-OH) at the 3-position of the benzohydrazide moiety and a methyl (-CH₃) substituent on the benzylidene ring. These functional groups influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its crystallinity and biological interactions .
Properties
IUPAC Name |
3-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-5-7-12(8-6-11)10-16-17-15(19)13-3-2-4-14(18)9-13/h2-10,18H,1H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKWGBDQOLKCAW-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide, a hydrazone derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is synthesized from the condensation of 4-methylbenzaldehyde and 3-hydroxybenzohydrazide, showcasing potential in various therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15N3O2. The compound features a hydrazone linkage which is crucial for its biological interactions. The presence of the hydroxyl group enhances its solubility and potential reactivity with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These properties are essential for mitigating oxidative stress in biological systems. A study demonstrated that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results indicated that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Bacillus subtilis | 32 |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes, such as urease and tyrosinase. Urease inhibition is particularly relevant in treating conditions like urinary infections and kidney stones. The IC50 values for urease inhibition were found to be comparable to standard inhibitors, indicating strong potential for therapeutic applications:
| Compound | IC50 (µM) |
|---|---|
| This compound | 21.14 |
| Standard Urease Inhibitor (Thiourea) | 21.14 |
Tyrosinase inhibition is significant in cosmetic formulations aimed at reducing hyperpigmentation. The compound demonstrated competitive inhibition with an IC50 value of approximately 25 µM, making it a candidate for further exploration in skin-related therapies .
Case Studies
- Antioxidant Efficacy Study : A study involving various hydrazone derivatives found that this compound exhibited superior antioxidant activity compared to other synthesized compounds. This was attributed to the hydroxyl group, which enhances electron donation capabilities.
- Antimicrobial Assessment : In a comparative study on the antimicrobial properties of hydrazones, this compound was among the top performers against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum activity .
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl group plays a vital role in neutralizing free radicals.
- Enzyme Interaction : The compound binds to active sites on enzymes like urease and tyrosinase, inhibiting their function.
- Hydrogen Bonding : The structural characteristics allow for effective hydrogen bonding with various biological macromolecules.
Scientific Research Applications
Synthesis of 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide
The synthesis of this compound typically involves a condensation reaction between 4-methylbenzaldehyde and 3-hydroxybenzohydrazide. This reaction is usually facilitated under acidic conditions, often employing acetic acid as a catalyst. The general reaction can be represented as follows:
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antioxidant Activity : This compound has shown potential as an antioxidant, which can help in reducing oxidative stress in biological systems.
- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit inflammatory responses, making it a candidate for treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections .
Therapeutic Applications
The diverse biological activities of this compound suggest several therapeutic applications:
- Drug Development : Due to its promising biological properties, it may serve as a lead compound for the development of new drugs targeting diseases such as cancer and infections.
- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes like urease and α-glucosidase, which are relevant in conditions such as kidney stones and diabetes management .
- Antimicrobial Agents : Its effectiveness against various pathogens positions it as a potential antimicrobial agent, particularly against resistant strains .
Case Studies
Several studies have explored the applications of hydrazone derivatives, including this compound:
- In Vitro Enzyme Inhibition Studies : Research has demonstrated that hydrazone derivatives can effectively inhibit urease activity. For instance, compounds similar to this compound were evaluated for their urease inhibition capabilities, showing significant activity compared to standard inhibitors .
- Antimicrobial Testing : A series of benzylidene derivatives were synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. Compounds exhibiting strong antibacterial effects were identified, with some derivatives showing minimal inhibitory concentrations comparable to established antibiotics .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Hydroxy-N'-(4-methoxybenzylidene)benzhydrazide | Contains methoxy group instead of methyl | Enhanced solubility in organic solvents |
| N'-(2-Hydroxy-3-methoxybenzylidene)benzhydrazide | Features additional hydroxymethoxy substitution | Potentially increased antioxidant activity |
| N'-(4-nitrobenzylidene)benzhydrazide | Contains a nitro group which may enhance reactivity | Notable for its antibacterial properties |
The unique structure of this compound combines both hydroxyl and methyl functionalities, which may contribute to its diverse biological activities while maintaining stability.
Chemical Reactions Analysis
Hydrolysis
The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde.
Hydrolysis Pathways
| Condition | Products |
|---|---|
| Acidic (HCl, H₂SO₄) | 3-Hydroxybenzohydrazide + 4-Methylbenzaldehyde |
| Basic (NaOH) | Same as acidic, with salt formation |
Hydrolysis rates depend on pH and temperature, with complete cleavage observed under prolonged reflux.
Cyclization to Oxadiazoles
Under dehydrating conditions (e.g., POCl₃ or PPA), the hydrazone undergoes cyclization to form 1,3,4-oxadiazole derivatives , a reaction driven by the elimination of water .
Example Reaction
This transformation enhances thermal stability and modifies biological activity .
Coordination with Metal Ions
The compound acts as a bidentate ligand , coordinating metal ions via the hydrazone nitrogen and hydroxyl oxygen. For example:
Nickel(II) Complex Formation
Key Coordination Features
Electrophilic Substitution
The aromatic rings undergo electrophilic substitution, with reactivity influenced by substituents:
Substitution Sites
| Ring Position | Reactivity |
|---|---|
| Hydroxyl-substituted | Activated for nitration/sulfonation |
| Methyl-substituted | Directs electrophiles to para/meta |
Example Reaction: Nitration
Redox Reactions
The hydroxyl group participates in oxidation reactions. For instance, treatment with KMnO₄ oxidizes the hydroxyl to a carbonyl group under controlled conditions :
Comparative Reactivity of Analogues
Substituents significantly impact reactivity:
| Derivative | Reactivity Trend |
|---|---|
| 4-Methoxy-substituted | Enhanced solubility in polar solvents |
| Nitro-substituted | Increased electrophilicity |
| Halogen-substituted | Higher stability to hydrolysis |
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzohydrazide Derivatives
Key Observations :
- Substituent Position : Positional changes (e.g., hydroxyl vs. methoxy in ) significantly alter molecular packing and hydrogen-bonding networks.
- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) increase polarity, while electron-donating groups (e.g., -OCH₃ in ) enhance solubility.
- Planarity : The dihedral angle between aromatic rings in the target compound is likely small (similar to ), favoring conjugation and stability.
Key Observations :
- Antioxidant Activity : Hydroxyl groups (e.g., 3-OH in the target compound) enhance radical scavenging, as seen in .
Crystallographic and Spectroscopic Data
Table 3: Crystallographic Parameters
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide, and what analytical techniques validate its purity and structure?
- Methodological Answer: The compound is typically synthesized via condensation of 4-methylbenzaldehyde derivatives with 3-hydroxybenzhydrazide under acidic or catalytic conditions (e.g., ceric ammonium nitrate in dichloromethane) . Purity and structural validation are confirmed using:
- FT-IR spectroscopy to identify hydrazide (C=O, N-H) and imine (C=N) functional groups.
- ¹H/¹³C NMR to resolve aromatic protons, methoxy groups, and hydrazone linkage .
- Elemental analysis (CHN) to verify stoichiometry .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural conformation of this compound?
- Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths, angles, and hydrogen-bonding networks . For example, non-planar dihedral angles between aromatic rings can indicate steric hindrance .
- UV-Vis spectroscopy identifies π→π* and n→π* transitions in the hydrazone moiety, correlating with conjugation effects .
Q. What in vitro assays are used to evaluate the anti-inflammatory potential of derivatives of this compound?
- Methodological Answer:
- Bovine serum albumin (BSA) denaturation assay quantifies inhibition of heat-induced protein aggregation .
- Egg albumin denaturation assay measures stabilization of protein structure under inflammatory conditions .
- Results are benchmarked against standards like diclofenac sodium, with IC₅₀ values calculated for activity comparison .
Q. How are crystallization conditions optimized to obtain high-quality single crystals for X-ray diffraction studies?
- Methodological Answer: Slow evaporation from polar solvents (e.g., DMSO/water or ethanol) at 25–40°C promotes crystal growth. Additives like acetic acid can stabilize hydrogen-bonded networks. Crystallographic data are deposited in repositories like the Cambridge Structural Database (CSD) .
Advanced Research Questions
Q. How does E/Z isomerization influence the biological activity and receptor binding of this compound?
- Methodological Answer:
- Density Functional Theory (DFT) calculates energy barriers for isomerization and predicts stable conformers .
- Nuclear Overhauser Effect (NOE) NMR or X-ray photoelectron spectroscopy (XPS) experimentally distinguishes E/Z isomers. For example, the E-isomer often exhibits higher androgen receptor antagonism due to steric alignment with binding pockets .
Q. What role does this compound play in studying protein-metal interactions, and what methodologies are employed?
- Methodological Answer: Isotope-encoded benzhydrazide derivatives act as carboxyl-group footprinting agents:
- Carbodiimide chemistry activates carboxyl groups in proteins, followed by nucleophilic labeling with benzhydrazide.
- Mass spectrometry (MS) maps conformational changes in metal-binding proteins (e.g., calmodulin) by tracking isotopic shifts in labeled residues .
Q. How do computational methods contribute to understanding the conformational dynamics and stability of this compound?
- Methodological Answer:
- Molecular Dynamics (MD) simulations predict solvent effects on stability, with implicit solvent models (e.g., GB/SA) reducing computational cost .
- Docking studies (AutoDock Vina, Glide) assess binding affinities to targets like the androgen receptor, guiding structure-activity relationship (SAR) optimization .
Q. What are the implications of substituent variations on the benzohydrazide core for modulating biological activity and pharmacokinetics?
- Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity by increasing electrophilicity, while methoxy groups improve solubility via hydrogen bonding .
- Hammett constants (σ) quantify substituent effects on reaction rates, correlating with bioactivity trends. For example, 4-methyl substitution improves enzymatic cleavage efficiency in penicillin intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
